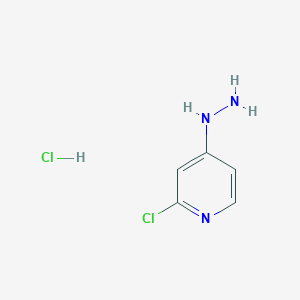

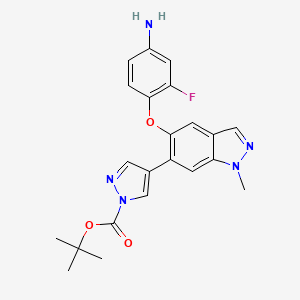

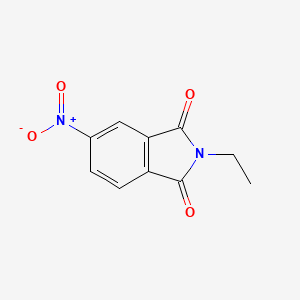

![molecular formula C21H16FNO B8802088 (2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL](/img/structure/B8802088.png)

(2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL

Vue d'ensemble

Description

(2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL is a chemical compound that serves as a pivotal intermediate in the synthesis of pitavastatin, a potent cholesterol-lowering agent . This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a quinoline ring. These structural features contribute to its significant pharmacological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL involves a three-step total mechano-synthesis process . The process begins with readily available 4-bromoquinoline and includes the following steps:

Suzuki–Miyaura Coupling: This step involves the coupling of 4-bromoquinoline with a boronic acid derivative to form a quinoline intermediate.

Mechanochemical Minisci C–H Alkylation: This step introduces the cyclopropyl group into the quinoline intermediate.

Extrusive Oxidation Heck Coupling: The final step involves the oxidation and coupling of the intermediate to form this compound.

Industrial Production Methods

The industrial production of this compound follows the same synthetic route but is optimized for large-scale implementation. The process is designed to be eco-friendly, with exceptional stepwise efficiency and intuitive operability .

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.

Major Products

The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinolines .

Applications De Recherche Scientifique

(2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and immunomodulatory effects.

Medicine: As a key intermediate in the synthesis of pitavastatin, it plays a crucial role in the development of cholesterol-lowering drugs.

Mécanisme D'action

The mechanism of action of (2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL involves its role as an intermediate in the synthesis of pitavastatin. Pitavastatin acts as an HMG-CoA reductase inhibitor, which leads to the reduction of low-density lipoprotein cholesterol and an increase in high-density lipoprotein cholesterol . The molecular targets and pathways involved include the inhibition of the HMG-CoA reductase enzyme, which is crucial for cholesterol biosynthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxaldehyde: Another intermediate used in the synthesis of cholesterol-lowering agents.

4-Bromoquinoline: A starting material in the synthesis of various quinoline derivatives.

Uniqueness

(2E)-3-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)QUINOLIN-3-YL]PROP-2-ENAL is unique due to its specific combination of structural features, which contribute to its effectiveness as an intermediate in the synthesis of pitavastatin. Its ability to undergo various chemical reactions and its role in the development of pharmaceuticals highlight its significance in scientific research and industry .

Propriétés

Formule moléculaire |

C21H16FNO |

|---|---|

Poids moléculaire |

317.4 g/mol |

Nom IUPAC |

3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]prop-2-enal |

InChI |

InChI=1S/C21H16FNO/c22-16-11-9-14(10-12-16)20-17-4-1-2-6-19(17)23-21(15-7-8-15)18(20)5-3-13-24/h1-6,9-13,15H,7-8H2 |

Clé InChI |

WULPWIFGZFQFEQ-UHFFFAOYSA-N |

SMILES canonique |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC=O)C4=CC=C(C=C4)F |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

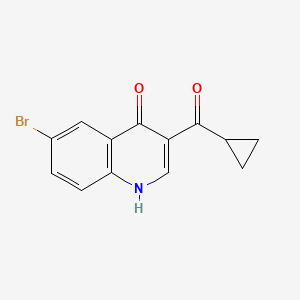

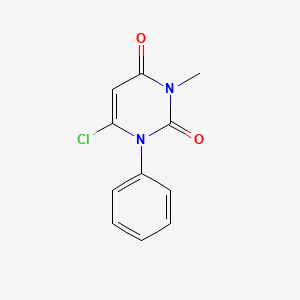

![4-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8802022.png)

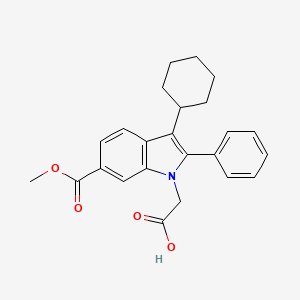

![3-cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile](/img/structure/B8802108.png)